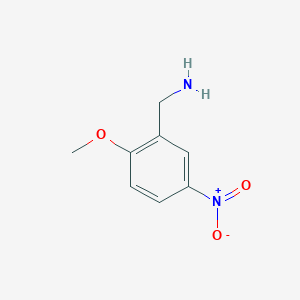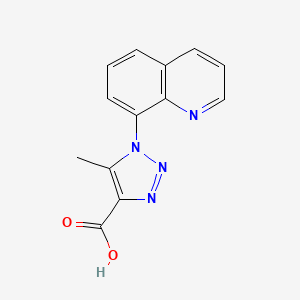
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and triazole.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with azide compounds, followed by cyclization to form the triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups on the quinoline ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes . These interactions lead to the compound’s antimicrobial and antiviral effects.
相似化合物的比较
1,2,4-Triazolo[4,3-a]quinoxaline: Shares structural similarities and exhibits antimicrobial activity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate: A synthetic cannabinoid with distinct pharmacological effects.
Uniqueness: 5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combined quinoline and triazole structure, which imparts a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
5-methyl-1-quinolin-8-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-11(13(18)19)15-16-17(8)10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZNAKURPDCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1417218.png)
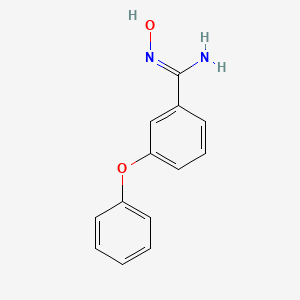

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
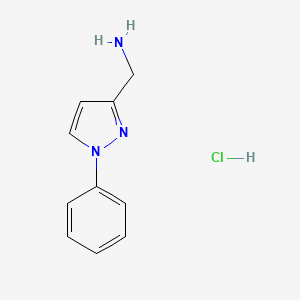
![12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1417229.png)
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
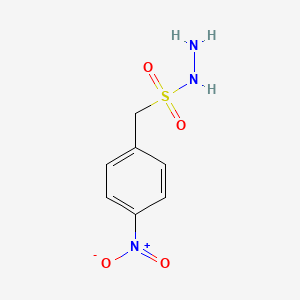
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)
